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Compound of Interest

Compound Name: Tibremciclib

Cat. No.: B12370543 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Tibremciclib (BPI-16350) is a novel, orally bioavailable and potent selective inhibitor of cyclin-

dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6).[1][2][3] As a third-

generation CDK inhibitor, it plays a crucial role in regulating the cell cycle.[4] Dysregulation of

the cyclin D-CDK4/6-INK4-Rb pathway is a hallmark of many cancers, making selective

inhibition of CDK4/6 a promising therapeutic strategy.[4][5] Tibremciclib's mechanism of action

involves inducing a G1 phase cell cycle arrest, thereby suppressing DNA replication and

inhibiting tumor cell proliferation.[1][6] This document provides a comprehensive overview of

the chemical structure, properties, mechanism of action, and available clinical data for

tibremciclib.

Chemical Structure and Properties
Tibremciclib is a small molecule inhibitor with distinct structural features that contribute to its

high selectivity and potency.[7]
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Identifier/Descriptor Value

IUPAC Name

N-[5-[(4-ethylpiperazin-1-yl)methyl]-2-

pyridinyl]-5-fluoro-4-[(1R)-6-fluoro-1-methyl-

1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-8-

yl]pyrimidin-2-amine[1]

CAS Number 2397678-18-9[1]

Molecular Formula C₂₈H₃₂F₂N₈[1]

Canonical SMILES

CCN1CCN(CC2=CC=C(N=C2)NC3=NC=C(C(=

N3)F)C4=CC(=C5C(=C4)N=C(N5CCC[C@H]6C

)C)F)CC1

InChI

InChI=1S/C28H32F2N8/c1-3-36-9-11-37(12-10-

36)17-19-7-8-24(31-15-19)33-28-32-16-

22(30)26(35-28)20-13-21(29)27-23(14-20)38-

18(2)5-4-6-25(38)34-27/h7-8,13-16,18H,3-6,9-

12,17H2,1-2H3,(H,31,32,33,35)/t18-/m1/s1[1]

InChIKey XOJPAVACYRFOBK-GOSISDBHSA-N[8]

Physicochemical Properties
Property Value

Molecular Weight 518.6 g/mol [1]

Topological Polar Surface Area 75 Å²[1]

Complexity 769[1]

Hydrogen Bond Donor Count 1

Hydrogen Bond Acceptor Count 8

Rotatable Bond Count 6

Mechanism of Action and Signaling Pathway
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Tibremciclib selectively targets CDK4 and CDK6, key regulators of the cell cycle.[3] In many

cancer cells, the cyclin D-CDK4/6 pathway is hyperactivated, leading to uncontrolled cell

proliferation.[4][5]

Tibremciclib inhibits the phosphorylation of the retinoblastoma protein (Rb).[1]

Unphosphorylated Rb binds to the E2F transcription factor, preventing the transcription of

genes required for the transition from the G1 to the S phase of the cell cycle.[4] This leads to a

G1 cell cycle arrest and a subsequent decrease in tumor cell proliferation.[1][6]

Tibremciclib's inhibition of the CDK4/6-Rb signaling pathway.

Preclinical and Clinical Data
Pharmacokinetics
A Phase I study of tibremciclib revealed dose-proportional pharmacokinetics.[2]

Pharmacokinetic Parameter Value

Half-life (t½) ~35.9 - 51.1 hours[2][3]

Dose Proportionality Consistent with dose proportionality[2]

Drug-Drug Interaction No significant interaction with fulvestrant[2]

Clinical Efficacy
Clinical trials have demonstrated the anti-tumor activity of tibremciclib, both as a monotherapy

and in combination with fulvestrant.

Phase Ia (Monotherapy in Advanced Solid Tumors)[2]

Efficacy Endpoint Value

Objective Response Rate (ORR) 4.2%

Disease Control Rate (DCR) 70.8%

Phase Ib (Combination with Fulvestrant in HR+/HER2- Advanced Breast Cancer)[2]
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Efficacy Endpoint Value

Objective Response Rate (ORR) 53.8%

Disease Control Rate (DCR) 87.2%

Phase III TIFFANY Trial (Combination with Fulvestrant vs. Fulvestrant alone in HR+/HER2-

Advanced Breast Cancer)[7][9]

Efficacy Endpoint Tibremciclib + Fulvestrant Fulvestrant Alone

Median Progression-Free

Survival (PFS)
16.5 months 5.6 months

Hazard Ratio (HR) for PFS 0.37 (p < 0.001) -

Objective Response Rate

(ORR)
45.6% 12.9%

Safety and Tolerability
Tibremciclib has been shown to be generally well-tolerated.[2] The most common treatment-

emergent adverse events are summarized below.

Phase I Study (Monotherapy and Combination Therapy)[2]

Adverse Event (Any Grade)

Grade 1-2 Blood creatinine increased

Hypertriglyceridemia

Anemia

Phase III TIFFANY Trial[7][9]
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Adverse Event (Grade 3 or
Higher)

Tibremciclib + Fulvestrant
Arm

Placebo + Fulvestrant Arm

Neutropenia 15.2% 5.6%

Anemia 12.0% 4.4%

Hypokalemia 12.0% 0%

Experimental Protocols
Generalized CDK4/6 Inhibition Assay Protocol
While the specific proprietary protocol for tibremciclib is not publicly available, a general

method for assessing CDK4/6 inhibition in vitro is outlined below.

Assay Preparation
Reaction Detection & Analysis

Prepare Reagents:
- Recombinant CDK4/Cyclin D1

- Rb protein substrate
- ATP (with γ-³²P-ATP tracer)

- Test compound (Tibremciclib)

Plate reagents in a 96-well plate Incubate at 30°C to allow
kinase reaction to proceed Stop reaction with EDTA Separate phosphorylated Rb

(e.g., via SDS-PAGE or filter binding)
Quantify radioactivity to
determine kinase activity Calculate IC₅₀ values

Click to download full resolution via product page

Generalized workflow for a CDK4/6 kinase inhibition assay.

Methodology:

Reagent Preparation: Recombinant human CDK4/Cyclin D1 enzyme complex, a

retinoblastoma (Rb) protein substrate, and ATP (spiked with a radioactive tracer like γ-³²P-

ATP) are prepared in a suitable kinase buffer.

Compound Dilution: Tibremciclib is serially diluted to a range of concentrations.

Reaction Initiation: The kinase, substrate, and test compound are mixed in the wells of a

microplate. The reaction is initiated by the addition of ATP.
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Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific time

to allow for the phosphorylation of the Rb substrate.

Reaction Termination: The reaction is stopped, typically by adding a solution containing

EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.

Detection: The phosphorylated substrate is separated from the unreacted ATP. The amount

of incorporated radiolabel is quantified using a scintillation counter or phosphorimager.

Data Analysis: The kinase activity at each concentration of tibremciclib is calculated relative

to a control without the inhibitor. The IC₅₀ value, the concentration of inhibitor required to

reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response

curve.

Phase I Clinical Trial Protocol (NCT03791112)[2]
Study Design: An open-label, dose-escalation (Phase Ia) and dose-expansion (Phase Ib) study.

Phase Ia: Dose Escalation

Population: Patients with advanced solid tumors.

Intervention: Tibremciclib monotherapy administered orally once daily at escalating doses

(50-500 mg).

Primary Objective: To determine the maximum tolerated dose (MTD) and recommended

Phase II dose (RP2D), and to assess safety and tolerability.

Phase Ib: Dose Expansion

Population: Patients with hormone receptor (HR)-positive, human epidermal growth factor

receptor 2 (HER2)-negative advanced breast cancer who have failed endocrine therapy.

Intervention: Tibremciclib at the selected RP2D (300 mg or 400 mg orally once daily) in

combination with fulvestrant (500 mg).

Primary Objective: To further evaluate the safety and tolerability of the combination therapy.
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Secondary Objectives: To assess pharmacokinetic parameters and preliminary anti-tumor

activity.

Conclusion
Tibremciclib is a promising selective CDK4/6 inhibitor with a well-defined mechanism of action

and favorable pharmacokinetic profile. Clinical data have demonstrated its efficacy and

manageable safety profile, both as a monotherapy and in combination with fulvestrant, in

patients with advanced cancers, particularly HR+/HER2- breast cancer. Ongoing and future

studies will further elucidate its role in the oncology treatment landscape.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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